molecular formula C16H26N2O4S B3971418 4-(4-ethoxy-3-methylphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}butanamide

4-(4-ethoxy-3-methylphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}butanamide

Cat. No. B3971418
M. Wt: 342.5 g/mol
InChI Key: MHVHLVPGJUIUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxy-3-methylphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}butanamide, also known as EMB-2201, is a synthetic cannabinoid that is structurally similar to the psychoactive component of marijuana. It was first synthesized in 2012 and has gained popularity as a research chemical due to its potential therapeutic properties.

Mechanism of Action

4-(4-ethoxy-3-methylphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}butanamide acts as a partial agonist of the CB1 and CB2 cannabinoid receptors, which are primarily located in the brain and immune system, respectively. It binds to these receptors and activates downstream signaling pathways, leading to the modulation of neurotransmitter release and immune cell function. This compound also inhibits the reuptake of neurotransmitters such as dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and anxiolysis. It has also been reported to have anti-inflammatory properties, potentially through the modulation of immune cell function. However, the exact mechanisms underlying these effects are still not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-ethoxy-3-methylphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}butanamide as a research chemical is its structural similarity to the psychoactive component of marijuana, which allows for the investigation of the potential therapeutic properties of cannabinoids without the legal and ethical issues associated with the use of marijuana. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one limitation of this compound is its potential for abuse and dependence, which raises ethical concerns regarding its use in research.

Future Directions

There are several future directions for the study of 4-(4-ethoxy-3-methylphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}butanamide. One area of interest is the investigation of its potential therapeutic properties in the treatment of various medical conditions, such as chronic pain and anxiety disorders. Additionally, further research is needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of this compound. Finally, the development of more selective and potent analogs of this compound may lead to the discovery of novel therapeutic agents for various medical conditions.

Scientific Research Applications

4-(4-ethoxy-3-methylphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}butanamide has been studied for its potential therapeutic properties, particularly in the treatment of pain, anxiety, and inflammation. It has also been investigated for its effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including appetite, mood, and sleep. This compound has been shown to bind to cannabinoid receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways.

properties

IUPAC Name

4-(4-ethoxy-3-methylphenyl)-N-[2-(methanesulfonamido)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-4-22-15-9-8-14(12-13(15)2)6-5-7-16(19)17-10-11-18-23(3,20)21/h8-9,12,18H,4-7,10-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVHLVPGJUIUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCC(=O)NCCNS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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